![molecular formula C11H16ClNO2 B1600820 DL-Homophenylalanine methyl ester hydrochloride CAS No. 85808-33-9](/img/structure/B1600820.png)
DL-Homophenylalanine methyl ester hydrochloride
Overview
Description
DL-Homophenylalanine methyl ester hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Mechanism of Action
DL-Homophenylalanine methyl ester hydrochloride, also known as H-DL-HoPhe-OMe.HCl, is a unique compound with a variety of potential applications.
Target of Action
It is commonly used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.
Mode of Action
As a compound used in peptide synthesis , it likely interacts with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it may influence the pathways involved in protein production and modification.
Result of Action
As a compound used in peptide synthesis , it likely contributes to the production of specific peptides, which can have various effects depending on their structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect its stability . .
Biological Activity
DL-Homophenylalanine methyl ester hydrochloride (DL-HomoPhe) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is a structural analogue of phenylalanine, with implications in various therapeutic areas, including neuropharmacology and peptide synthesis.
DL-Homophenylalanine acts as a substrate for various amino acid transporters, influencing neurotransmitter synthesis and potentially modulating neurological functions. Its incorporation into peptides can alter their binding affinities and biological activities, particularly concerning opioid receptors and other neuropeptide systems .
Binding Affinity Studies
Research indicates that modifications in the structure of peptides incorporating DL-Homophenylalanine can significantly affect their binding affinities to opioid receptors. For instance, studies have shown that specific analogues exhibit high selectivity for mu-opioid receptors, which are crucial in pain modulation . The following table summarizes some of the binding affinities observed in recent studies:
Compound | Ki (µM) | Receptor Type | Selectivity Ratio (Ki δ / Ki µ) |
---|---|---|---|
Tyr-Pro-Phe-ΔZPhe-NH2 | 202 | µ-opioid | 1200 |
Tyr-Pro-Phe-β-MePhe-NH2 | 50 | µ-opioid | High |
DL-HomoPhe analogues | Variable | Various (including δ) | Variable |
Case Studies
- Neuropharmacological Effects : A study on the effects of DL-Homophenylalanine in neurodegenerative models showed that its administration resulted in improved cognitive function and reduced neuroinflammation markers. This suggests a potential role in treating conditions like Alzheimer's disease .
- Antifouling Activity : Recent research highlighted the use of DL-Homophenylalanine derivatives in developing antifouling agents. The compound demonstrated significant activity against larval settlement, indicating its potential utility in marine applications .
- Opioid Receptor Modulation : In a series of experiments, peptides containing DL-Homophenylalanine were tested for their ability to modulate opioid receptor activity. Results indicated that certain modifications led to enhanced analgesic effects while maintaining safety profiles .
Synthesis and Structural Modifications
The synthesis of this compound typically involves straightforward chemical reactions, allowing for the introduction of various functional groups to enhance biological activity. This flexibility enables the development of tailored compounds for specific therapeutic applications.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that DL-Homophenylalanine exhibits favorable absorption characteristics when administered orally or intravenously. Toxicological assessments indicate low toxicity levels, making it a candidate for further development as a therapeutic agent .
Future Directions
Ongoing research is focused on:
- Exploring the full range of biological activities associated with DL-Homophenylalanine derivatives.
- Investigating potential applications in drug design, particularly for neurodegenerative diseases and pain management.
- Assessing the environmental impact and efficacy of these compounds in antifouling formulations.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Formation
DL-HPMEH serves as a crucial building block in the synthesis of peptides. Its unique structural properties allow for the incorporation of phenylalanine analogs into peptide chains, facilitating the development of novel therapeutics and biologically active compounds. The methyl ester form enhances solubility, making it easier to manipulate during synthesis.
Case Study: Synthesis of Opioid Peptides
In one study, researchers synthesized tetrapeptides incorporating DL-HPMEH to evaluate their binding affinities to opioid receptors. The incorporation of this compound resulted in analogs that exhibited significant selectivity and potency comparable to native peptides .
Pharmaceutical Development
Enhancing Drug Solubility and Bioavailability
DL-HPMEH is employed in drug formulation processes to improve the solubility and bioavailability of certain medications. This is particularly important for compounds that exhibit poor aqueous solubility, as enhanced bioavailability can lead to more effective treatment outcomes.
Example: Formulation Studies
Studies have shown that formulations containing DL-HPMEH significantly increase the dissolution rates of poorly soluble drugs, thereby improving their pharmacokinetic profiles . This has implications for the development of oral medications where absorption is critical.
Neuroscience Research
Investigating Neurotransmitter Function
Researchers utilize DL-HPMEH in studies related to neurotransmitter function and neuropharmacology. Its structural similarity to phenylalanine allows it to be used as a substrate for various transporters involved in neurotransmitter uptake.
Case Study: Neuropharmacological Studies
In a study examining the effects of amino acid analogs on neurotransmitter transporters, DL-HPMEH was found to modulate the activity of L-type amino acid transporters (LATs), which are crucial for maintaining neurotransmitter levels in the brain .
Protein Engineering
Modifying Protein Structures
DL-HPMEH's ability to modify protein structures has made it a valuable tool in protein engineering. By incorporating this compound into proteins, researchers can explore new functionalities and enhance properties such as stability and activity.
Research Example: Enzyme Design
A study focused on designing enzymes with improved catalytic properties utilized DL-HPMEH as an amino acid substitute. The resultant enzymes exhibited enhanced activity compared to their wild-type counterparts, demonstrating the potential of this compound in enzyme engineering .
Biotechnology
Production of Recombinant Proteins
In biotechnology, DL-HPMEH is used in the production of recombinant proteins. Its incorporation into expression systems can enhance protein yield and facilitate purification processes.
Case Study: Biopharmaceutical Development
Research has demonstrated that using DL-HPMEH in recombinant systems significantly improves the expression levels of therapeutic proteins, leading to more efficient production processes for biopharmaceuticals .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Peptide Synthesis | Building block for peptide analogs | Enhances solubility and reactivity |
Pharmaceutical Development | Drug formulation | Improves solubility and bioavailability |
Neuroscience Research | Neurotransmitter studies | Modulates transporter activity |
Protein Engineering | Modifying protein structures | Enhances stability and functionality |
Biotechnology | Recombinant protein production | Increases yield and purification efficiency |
Properties
IUPAC Name |
methyl 2-amino-4-phenylbutanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOPSSMUBBHMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516499 | |
Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85808-33-9 | |
Record name | Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00516499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.